Physicochemical properties of (R)-6-(1-Aminoethyl)pyridin-2-amine hydrochloride
Physicochemical properties of (R)-6-(1-Aminoethyl)pyridin-2-amine hydrochloride
An In-Depth Technical Guide to the Physicochemical Properties of (R)-6-(1-Aminoethyl)pyridin-2-amine Hydrochloride
Introduction
(R)-6-(1-Aminoethyl)pyridin-2-amine is a chiral aminopyridine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a stereocenter and multiple points for hydrogen bonding and ionic interactions, makes it a compelling scaffold for designing ligands that target a variety of biological systems. As with any active pharmaceutical ingredient (API) or intermediate, a thorough understanding of its physicochemical properties is paramount for ensuring quality, predicting behavior in biological systems, and developing robust analytical methods and formulations.
This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of the essential physicochemical properties of the hydrochloride salt of (R)-6-(1-Aminoethyl)pyridin-2-amine. It is intended for researchers, chemists, and drug development professionals, offering not only data but also the rationale behind the experimental methods used for its characterization. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its unequivocal identity. The hydrochloride salt form is often preferred in early development for its potential to improve solubility and stability over the freebase.
Table 1: Chemical Identifiers and Properties
| Identifier | Value | Source |
| IUPAC Name | (1R)-1-(6-amino-2-pyridyl)ethan-1-amine hydrochloride | - |
| Molecular Formula | C₇H₁₂ClN₃ | - |
| Molecular Weight | 173.65 g/mol | Calculated |
| Canonical SMILES | CC1=CC=CC(=N1)N.Cl | - |
| InChI Key | (Trihydrochloride) BIGORYGQWZSWFH-QVJBSGFVSA-N | [1] |
| Physical Form | Solid | [1] |
| Purity | Typically ≥95% | [1] |
Note: The InChI Key is provided for the trihydrochloride salt as it is the most closely related, publicly documented salt form. The principles of characterization remain the same.
The structure contains three key functional groups that dictate its chemical behavior:
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Pyridine Ring: A heterocyclic aromatic ring that can participate in π-stacking interactions and whose nitrogen is weakly basic.
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2-Amino Group: An aromatic amine directly attached to the pyridine ring. Its basicity is significantly reduced due to resonance delocalization of the lone pair into the ring.
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Chiral (R)-1-Aminoethyl Group: A primary aliphatic amine which is the most basic site on the molecule. The (R)-stereocenter is critical for specific molecular recognition in chiral biological environments.
Core Physicochemical Properties
These fundamental properties govern the compound's behavior from the lab bench to potential in vivo applications.
Solubility
Expert Insight: Solubility is a critical parameter influencing everything from reaction kinetics during synthesis to bioavailability in drug formulations. For an ionizable compound like this hydrochloride salt, solubility is expected to be pH-dependent. High solubility is anticipated in aqueous and polar protic solvents due to its ionic nature.
Protocol for Quantitative Solubility Determination (Equilibrium Shake-Flask Method):
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Preparation: Prepare a series of buffered aqueous solutions at various pH levels (e.g., pH 2.0, 5.0, 7.4, 9.0).
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Incubation: Add an excess amount of the compound to a known volume of each buffer in a sealed vial. This ensures that a saturated solution is achieved.
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Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a predetermined time (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required should be determined by taking measurements at multiple time points until the concentration plateaus.
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Separation: Separate the undissolved solid from the solution via centrifugation or filtration (using a filter material confirmed not to bind the analyte).
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Quantification: Accurately dilute an aliquot of the clear supernatant and quantify the concentration of the dissolved compound using a validated HPLC-UV method (see Section 4.3).
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Analysis: Report the solubility in mg/mL or µg/mL at each pH.
Melting Point
Expert Insight: The melting point is a key indicator of purity. A sharp melting range typically signifies high purity, while a broad range can indicate the presence of impurities or multiple crystalline forms (polymorphism). Differential Scanning Calorimetry (DSC) is the preferred method as it provides more information than a simple melting point apparatus, including data on phase transitions.
Protocol for Melting Point Determination by DSC:
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Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan. Crimp the pan with a lid.
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Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
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Thermal Program: Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min) over a temperature range expected to encompass the melting point (e.g., 50°C to 250°C).
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Data Analysis: The melting point is determined as the onset temperature of the melting endotherm on the resulting thermogram. The peak of the endotherm represents the complete melting of the sample.
Acidity/Basicity (pKa)
Expert Insight: The pKa values are critical for predicting the ionization state of the molecule at a given pH. This influences solubility, membrane permeability, and receptor binding. The molecule has three basic centers: the aliphatic amine, the 2-amino group, and the pyridine ring nitrogen. The aliphatic amine is expected to be the most basic (highest pKa), followed by the pyridine nitrogen, and finally the aromatic amine (lowest pKa).[2][3]
Protocol for pKa Determination by Potentiometric Titration:
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System Setup: Calibrate a pH meter with at least three standard buffers (e.g., pH 4, 7, 10).
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Sample Preparation: Accurately weigh the compound and dissolve it in a known volume of deionized water or a water/co-solvent mixture (if solubility is limited).
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Titration: While stirring, titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to protonate all basic sites. Then, titrate the resulting solution with a standardized strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition of the titrant.
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Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Specialized software can be used to calculate the pKa values from the derivative of the curve.
Analytical Characterization
A suite of analytical techniques is required to confirm the structure, purity, and stereochemical integrity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expert Insight: NMR is the most powerful tool for unambiguous structure elucidation. ¹H NMR confirms the presence and connectivity of protons, while ¹³C NMR provides information about the carbon skeleton. The spectra of aminopyridines are well-documented and can be used for comparison.[4][5]
Protocol for NMR Analysis:
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Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often preferred for hydrochloride salts to ensure solubility and allow for the exchange of labile N-H protons.
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Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
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Expected ¹H NMR Features (in D₂O):
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A doublet in the aliphatic region (~1.5-1.8 ppm) for the methyl (CH₃) group.
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A quartet in the aliphatic region (~4.0-4.5 ppm) for the methine (CH) proton.
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A series of aromatic signals between ~6.5 and 8.0 ppm corresponding to the three protons on the pyridine ring.
-
-
Expected ¹³C NMR Features:
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Aliphatic signals for the methyl and methine carbons.
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A set of aromatic signals corresponding to the five carbons of the pyridine ring.
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Mass Spectrometry (MS)
Expert Insight: MS provides crucial information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. Electrospray ionization (ESI) is a soft ionization technique ideal for this type of polar molecule.
Protocol for ESI-MS Analysis:
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Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.
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Infusion: Infuse the sample directly into the ESI source or inject it via an HPLC system.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
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Expected Result: The primary ion observed will be the protonated molecule [M+H]⁺, corresponding to the mass of the free base (C₇H₁₁N₃). The calculated exact mass for this ion is approximately 138.1026 Da.
Chromatographic Purity (HPLC-UV)
Expert Insight: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical compounds. A reversed-phase method is typically suitable for this polar molecule. The choice of a UV detector is appropriate due to the aromatic pyridine ring, which provides a strong chromophore.
Protocol for Reversed-Phase HPLC Purity Analysis:
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Instrumentation: An HPLC system equipped with a UV detector.
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Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or formic acid in water. The acid is crucial for good peak shape by acting as an ion-pairing agent.
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Mobile Phase B: Acetonitrile.
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Gradient Elution: A typical gradient would run from 5% to 95% Mobile Phase B over 15-20 minutes. This ensures that any impurities with different polarities are effectively separated.
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Detection: UV detection at a wavelength of maximum absorbance (e.g., ~260 nm, to be confirmed by UV scan).
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System Suitability: Before analysis, inject a standard solution multiple times to ensure the system meets performance criteria for reproducibility, peak tailing, and resolution.
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Analysis: Inject the sample solution and integrate all peaks. Purity is reported as the area percent of the main peak relative to the total area of all peaks.
Chiral Purity Analysis
Expert Insight: For a chiral molecule, confirming the enantiomeric excess (e.e.) is non-negotiable. This requires a specialized chiral stationary phase (CSP) in an HPLC system that can differentiate between the (R) and (S) enantiomers.
Protocol for Chiral HPLC Analysis:
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Instrumentation: HPLC system with a UV detector.
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Column: A polysaccharide-based chiral column (e.g., Chiralpak® or Chiralcel® series). The specific column and mobile phase must be screened for optimal separation.
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Mobile Phase: Typically a mixture of a hydrocarbon (e.g., hexane or heptane) and an alcohol (e.g., ethanol or isopropanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
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Analysis: Inject a sample of the racemic mixture to determine the retention times of both the (R) and (S) enantiomers. Then, inject the sample of (R)-6-(1-Aminoethyl)pyridin-2-amine hydrochloride to confirm that only the peak corresponding to the (R)-enantiomer is present in significant amounts.
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Quantification: Calculate the enantiomeric excess using the areas of the two enantiomer peaks: e.e. (%) = [(Area_R - Area_S) / (Area_R + Area_S)] x 100.
Stability and Storage
Expert Insight: Aromatic amines can be susceptible to oxidative degradation, which may be accelerated by light or heat. The hydrochloride salt form generally offers greater stability than the free base. Stability studies are essential to define appropriate storage conditions and shelf-life.
Chemical Stability
The primary degradation pathways to consider are oxidation of the amino groups and potential reactions involving the pyridine ring. A forced degradation study is the standard approach to probe for potential liabilities.
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Acid/Base Hydrolysis: Incubate the compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at elevated temperatures.
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Oxidative Degradation: Expose the compound to an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂).
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Thermal Stress: Store the solid compound at elevated temperatures (e.g., 60°C).
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Photostability: Expose the solid compound to light according to ICH Q1B guidelines.
Samples from each condition should be analyzed by a stability-indicating HPLC method (a method proven to separate the parent compound from its degradation products) to determine the extent of degradation.
Recommended Storage Conditions
Based on vendor data and general chemical principles for aminopyridine salts, the following storage conditions are recommended to ensure long-term stability[1]:
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Temperature: 2-8°C.
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Atmosphere: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect from moisture and air.
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Light: Protect from light.
Visualized Experimental Workflows
Diagrams help clarify complex analytical procedures, ensuring they are followed correctly.
Caption: Potentiometric Titration for pKa Determination
Summary of Physicochemical Data
Table 2: Summary of Key Physicochemical Properties
| Parameter | Method | Expected/Typical Value | Significance |
| Appearance | Visual Inspection | White to off-white solid | Basic quality control |
| Solubility | Shake-Flask | High in aqueous solutions, pH-dependent | Formulation, bioavailability |
| Melting Point | DSC | To be determined; sharp peak expected | Purity assessment, identification |
| pKa Values | Potentiometric Titration | 3 values expected; Aliphatic NH₂ > Pyridine N > Aromatic NH₂ | Predicts ionization state, solubility |
| Purity | RP-HPLC-UV | ≥95% | Defines quality and safety |
| Chiral Purity | Chiral HPLC | ≥99% e.e. for (R)-enantiomer | Ensures stereospecificity for biological targets |
| Storage | - | 2-8°C, sealed, dry, protected from light | Ensures long-term chemical integrity |
References
-
Royal Society of Chemistry. Supporting Information - General Synthetic Procedures. [Link]
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Agency for Toxic Substances and Disease Registry. Analytical Methods for Pyrethrins and Pyrethroids. [Link]
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Community Reference Laboratory for Feed Additives. Evaluation Report on Analytical Methods for Pyridoxine Hydrochloride. [Link]
-
National Institutes of Health. Toxicological Profile for Pyridine - Analytical Methods. [Link]
-
University of Tartu. pKa values for bases. [Link]
-
Alsaygh, A., et al. (2014). Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines. International Journal of Organic Chemistry, 4, 116-121. [Link]
-
Calafat, A. M., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. MDPI. [Link]
-
Jencks, W.P., & Westheimer, F.H. pKa Data Compiled by R. Williams. [Link]
-
Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]
-
U.S. Environmental Protection Agency. Aminopyridines Summary of Data for Chemical Selection. [Link]
Sources
- 1. (R)-6-(1-Aminoethyl)pyridin-2-amine trihydrochloride | 2703746-11-4 [sigmaaldrich.com]
- 2. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines [scirp.org]
- 5. 2-Aminopyridine(504-29-0) 1H NMR [m.chemicalbook.com]
